molecular formula C26H30N2O3 B11132415 1'-oxo-2'-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

1'-oxo-2'-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11132415
M. Wt: 418.5 g/mol
InChI Key: RDNAARQPGSACQE-UHFFFAOYSA-N
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Description

1’-oxo-2’-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-oxo-2’-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic structure and the introduction of the tetrahydrofuran-2-ylmethyl group. Common reagents used in these reactions include cyclohexanone, phenylacetic acid, and tetrahydrofuran. The reaction conditions often involve the use of catalysts such as palladium or platinum and may require high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve the efficiency and yield of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1’-oxo-2’-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and tetrahydrofuran groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1’-oxo-2’-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-oxo-2’-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares structural similarities and is used in similar applications.

    1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have similar biological activities and are studied for their medicinal properties.

Uniqueness

1’-oxo-2’-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-oxo-N-(oxolan-2-ylmethyl)-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H30N2O3/c29-24(27-18-20-12-9-17-31-20)23-21-13-5-6-14-22(21)25(30)28(19-10-3-1-4-11-19)26(23)15-7-2-8-16-26/h1,3-6,10-11,13-14,20,23H,2,7-9,12,15-18H2,(H,27,29)

InChI Key

RDNAARQPGSACQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)NCC5CCCO5

Origin of Product

United States

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